Tripropylene Glycol Diacrylate, Mixture of Isomers

Radiation Curing Polymerization Kinetics Electron Beam Processing

Tripropylene Glycol Diacrylate (TPGDA, mixture of isomers, CAS 68901-05-3) is a difunctional acrylate monomer with a branched alkyl polyether backbone. This compound exists as a mixture of structural isomers due to the varying positions of methyl groups along the tripropylene glycol chain.

Molecular Formula C15H24O6
Molecular Weight 300.35 g/mol
CAS No. 68901-05-3
Cat. No. B12510208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTripropylene Glycol Diacrylate, Mixture of Isomers
CAS68901-05-3
Molecular FormulaC15H24O6
Molecular Weight300.35 g/mol
Structural Identifiers
SMILESC=CC(=O)OCCCOCCCOCCCOC(=O)C=C
InChIInChI=1S/C15H24O6/c1-3-14(16)20-12-6-10-18-8-5-9-19-11-7-13-21-15(17)4-2/h3-4H,1-2,5-13H2
InChIKeyFWQJYIDNAYBUMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tripropylene Glycol Diacrylate Mixture of Isomers CAS 68901-05-3: Technical Baseline and Procurement Context


Tripropylene Glycol Diacrylate (TPGDA, mixture of isomers, CAS 68901-05-3) is a difunctional acrylate monomer with a branched alkyl polyether backbone . This compound exists as a mixture of structural isomers due to the varying positions of methyl groups along the tripropylene glycol chain. As a reactive diluent in UV/EB-curable coatings, inks, and adhesives, TPGDA is characterized by a viscosity range of 8-16 cps at 25°C and a glass transition temperature (Tg) of approximately 90°C in cured films [1].

Workflow EB/UV-curable reactive diluent for coatings, inks, and adhesives
Selection logic Branched polyether backbone with intermediate Tg and moderate viscosity
Format context Mixture of isomers; low viscosity range supports neat or formulated use

Why Tripropylene Glycol Diacrylate Cannot Be Interchanged with Other Difunctional Acrylates: The Structure-Property Barrier


Substituting TPGDA with other difunctional acrylates such as HDDA (1,6-hexanediol diacrylate) or DPGDA (dipropylene glycol diacrylate) without formulation recalibration leads to significant property deviations. Under electron-beam (EB) initiation, TPGDA exhibits an initial polymerization rate twice that of HDDA [1], while its three methyl groups confer distinct backbone flexibility compared to the linear structure of HDDA. The Tg of cured TPGDA (90°C) sits between softer diacrylates and rigid trifunctional monomers like TMPTA (250°C) [2], dictating a unique balance of flexibility and mechanical integrity that cannot be replicated by simple analog substitution.

vs. HDDA

EB polymerization rate and backbone flexibility may shift significantly; UV reactivity profile may not transfer.

2× rate difference is specific to EB initiation.

vs. TMPTA

Cured-film Tg and crosslink density differ substantially; flexibility–rigidity balance may not replicate.

Tg 90 °C vs. 250 °C; lowest crosslink density among polyfunctional comparators reported.

vs. DEGDA

Sensitization class and handling risk profile may differ; direct replacement requires safety review.

Moderate vs. strong sensitizer classification context.

Tripropylene Glycol Diacrylate Mixture of Isomers: Quantified Differentiation Evidence for Scientific Procurement


Electron-Beam Polymerization Rate: TPGDA Exhibits 2x Reactivity Compared to HDDA

Under electron-beam (EB) initiation, TPGDA demonstrates a polymerization rate that is twice as large as that of 1,6-hexanediol diacrylate (HDDA) [1]. This enhanced reactivity is specific to EB processing and is not observed under UV initiation where both monomers exhibit similar polymerization profiles [2].

EB polymerization rate
Head-to-head
2× HDDA rate
Supports EB throughput selection context
EB-only; UV profiles similar. Monitored by transmission IR.
Radiation Curing Polymerization Kinetics Electron Beam Processing

Glass Transition Temperature Differentiation: TPGDA (90°C) Occupies Critical Middle Ground Between HDDA and TMPTA

In electron beam-cured urethane diacrylate formulations, TPGDA exhibits a glass transition temperature (Tg) of 90°C [1]. This value is significantly lower than that of the trifunctional crosslinker TMPTA (Tg=250°C) and the monofunctional N-vinyl pyrrolidone (Tg=175°C) [1], indicating TPGDA produces a more flexible cured network compared to TMPTA. This moderate Tg is directly correlated with tensile and elongation properties of the final film [2].

Glass transition temperature
Head-to-head
Tg 90 °C vs. TMPTA 250 °C
Indicates moderate flexibility-mechanical balance
50 wt% urethane diacrylate oligomer formulation.
Thermomechanical Properties Coating Flexibility Glass Transition

Polymerization Shrinkage Reduction: TPGDA-Containing Resins Achieve <2% Shrinkage Factor in 3D Printing Applications

A hybrid photosensitive resin formulation containing TPGDA achieved a shrinkage factor of less than 2.00% and a curl factor of less than 8.00% in stereolithography 3D printing [1]. In dental restorative materials, formulations incorporating TPGDA exhibited polymerization shrinkage that was 1/5 to 1/6 lower than that of a bisphenol A glycerolate dimethacrylate (Bis-GMA) resin matrix [2].

Polymerization shrinkage
Class-level
<2.00% shrinkage factor
Supports dimensional accuracy selection context
SLA hybrid resin; up to ~83% reduction vs. Bis-GMA reported.
3D Printing Stereolithography Dimensional Accuracy

Mechanical Property Modulation: TPGDA Concentration Dictates Modulus-Elongation Trade-off in Polyurethane Acrylates

In UV-curable polyurethane acrylate systems, increasing TPGDA concentration leads to increased initial modulus (E) and tensile strength (σb) while decreasing elongation at break (εb) [1]. The effect is more pronounced as the soft segment length decreases [1]. At a fixed diluent level (20%), tensile strength and rubbery plateau modulus increase in the order: no diluent < TPGDA < TMPTA [2]. In fluorocarbon elastomer systems, TPGDA yields the lowest degree of crosslinking among tested polyfunctional monomers, providing a more flexible network compared to TMPTA and tetramethylolmethane tetracrylate [3].

Modulus-elongation trade-off
Head-to-head
Intermediate rank: no diluent < TPGDA < TMPTA
Concentration-dependent tunability of tensile properties
UV-cured polyurethane acrylate films.
Polyurethane Acrylates Tensile Properties Crosslinking Density

Skin Irritation Profile: TPGDA Offers Lower Sensitization Compared to DEGDA

Diethylene glycol diacrylate (DEGDA) is known for high reactivity accompanied by relatively high skin irritation. Investigations have tested TPGDA as a substitute for DEGDA specifically due to its lower skin irritation profile [1]. In guinea pig maximization testing, TPGDA is classified as a moderate sensitizer, whereas DEGDA and other short-chain diacrylates are generally stronger sensitizers [2].

Skin sensitization profile
Class-level
Moderate sensitizer vs. DEGDA strong
Occupational handling context may differ
Guinea pig maximization test context.
Occupational Safety Dermatology Regulatory Compliance

Viscosity Reduction Efficiency: TPGDA Matches HDDA in Formulation Thinning Capability

In epoxy acrylate resin formulations, increasing the proportion of TPGDA or HDDA both decrease the viscosity of the prepared formulations [1]. TPGDA possesses a low viscosity range of 8-16 cps at 25°C as a neat monomer . In commercial offset ink formulations, ink prepared with TPGDA exhibits approximately 40% lower viscosity compared to equivalent TMPTA-based formulations [2].

Viscosity reduction efficiency
Head-to-head
~40% lower vs. TMPTA offset ink
Comparable thinning to HDDA with distinct Tg/EB profile
Neat viscosity 8–16 cps at 25 °C.
Reactive Diluent Formulation Viscosity Coating Application

Tripropylene Glycol Diacrylate Mixture of Isomers: Evidence-Based Application Scenarios for Procurement and Formulation


Electron Beam (EB) Curing Systems Requiring Accelerated Throughput

TPGDA is the preferred difunctional monomer for EB-curable coatings and inks where production line speed is critical. Its initial polymerization rate under EB initiation is twice that of HDDA [1], enabling faster curing and increased throughput. This advantage is specific to EB processing and does not extend to UV-cured systems.

3D Printing Resins (SLA/DLP) Demanding High Dimensional Accuracy

Formulations incorporating TPGDA as a reactive diluent achieve shrinkage factors below 2.00% in stereolithography applications [1], critical for producing dimensionally accurate parts. The low shrinkage behavior is also exploited in dental restorative composites where TPGDA-containing materials exhibit significantly lower polymerization shrinkage than Bis-GMA-based alternatives [2].

Coatings and Adhesives Requiring Balanced Flexibility and Mechanical Strength

With a cured Tg of approximately 90°C [1], TPGDA occupies a performance middle ground—providing greater flexibility than trifunctional monomers like TMPTA (Tg=250°C) while offering higher mechanical strength and modulus than monofunctional diluents. In polyurethane acrylate systems, increasing TPGDA concentration allows formulators to systematically increase modulus and tensile strength while tuning elongation at break [2].

Occupational Safety-Conscious Industrial Formulations

Where worker exposure to acrylate monomers is a concern, TPGDA presents a lower skin sensitization risk compared to short-chain diacrylates such as DEGDA and HDDA [1]. TPGDA is classified as a moderate sensitizer, making it a safer alternative in applications where dermal contact may occur during handling or end use [2].

Application
Selection Property
Validation Focus
EB curing throughput
EB-specific reactivity context
Polymerization rate vs. HDDA under EB
SLA/DLP 3D printing resins
Low-shrinkage reactive diluent
Shrinkage factor and curl factor endpoints
Flexible-mechanical coating balance
Intermediate Tg and crosslink density
Modulus-elongation trade-off review
Safety-conscious industrial handling
Moderate sensitization class
Sensitization endpoint context vs. DEGDA/HDDA

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